(2-Bromoethoxy)cyclopropane
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Overview
Description
“(2-Bromoethoxy)cyclopropane” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research . One method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 176.4±13.0 °C, and its predicted density is 1.46±0.1 g/cm3 .Scientific Research Applications
Synthesis of Oxepines and Pyranosides : A study by Hewitt and Harvey (2010) demonstrates the synthesis of oxepines and 2-C-branched pyranosides from cyclopropane-fused carbohydrates. This research highlights the use of (2-Bromoethoxy)cyclopropane derivatives in creating carbohydrate mimetics and diverse organic compounds (Hewitt & Harvey, 2010).
Cyclopropanediols Chemical Behavior : Le Goaller and Pierre (1978) explored the chemical behavior of cyclopropanediols, including reactions with bromine, leading to α-ketols, enones, and β-diketones. This study provides insights into the reactions involving cyclopropane derivatives in organic chemistry (Le Goaller & Pierre, 1978).
Bromination of Cyclopropane : Coxon and Smith (2000) conducted a study on the polar addition of bromine to cyclopropane. Their research provides an understanding of the reaction mechanisms and energetics of cyclopropane derivatives when exposed to bromination, which is relevant for synthesizing various brominated organic compounds (Coxon & Smith, 2000).
Cyclopropane in Drug Molecules : Talele (2016) discussed the increasing use of the cyclopropane ring in drug development. The study elaborates on how the cyclopropane ring enhances potency and reduces off-target effects in drug molecules, emphasizing the importance of cyclopropane derivatives in pharmaceutical research (Talele, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropane derivatives are known to interact with various biological targets due to their unique structural and chemical properties .
Mode of Action
Cyclopropane derivatives are known for their unique structural and chemical properties, which allow them to interact with various biological targets .
Biochemical Pathways
Cyclopropane biosynthesis can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Cyclopropane derivatives are known to have various biological activities due to their unique structural and chemical properties .
Biochemical Analysis
Biochemical Properties
Cyclopropane derivatives are known to participate in various biochemical reactions . They can act as synthons in cycloaddition reactions, providing possibilities in producing small to middle all-carbon ring structures
Cellular Effects
Cyclopropane derivatives have been shown to have significant effects on cellular processes . For instance, they can participate in cycloaddition reactions, which are key in organic synthesis
Molecular Mechanism
Cyclopropane derivatives can act as synthons in cycloaddition reactions . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Cyclopropane derivatives are known to participate in various biochemical reactions
Properties
IUPAC Name |
2-bromoethoxycyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDYLBJWZUNZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207294-80-1 |
Source
|
Record name | (2-bromoethoxy)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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